molecular formula C10H15NO B3354321 2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl- CAS No. 58625-68-6

2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl-

Cat. No.: B3354321
CAS No.: 58625-68-6
M. Wt: 165.23 g/mol
InChI Key: SLHDETJXGCHKCL-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl- is a heterocyclic organic compound with a quinolinone core structure. This compound is characterized by its hexahydro configuration, which means it has six hydrogen atoms added to the quinolinone ring, and a methyl group attached at the 4a position. It is a derivative of quinolinone, which is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a quinoline derivative followed by cyclization. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of quinoline derivatives. This process can be carried out in the presence of a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired hexahydro configuration.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl- undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of fully saturated quinolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors involved in biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-4a-methyl-: Similar in structure but with a naphthalenone core instead of quinolinone.

    2-Naphthalenol, 3,4,4a,5,6,7-hexahydro-4a-methyl-, 2-acetate: Another related compound with an acetate group.

Uniqueness

2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl- is unique due to its specific quinolinone core structure, which imparts distinct chemical and biological properties compared to its naphthalenone counterparts. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

4a-methyl-1,3,4,5,6,7-hexahydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10-6-3-2-4-8(10)11-9(12)5-7-10/h4H,2-3,5-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHDETJXGCHKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC=C1NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483298
Record name 2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58625-68-6
Record name 2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl-
Reactant of Route 2
2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl-
Reactant of Route 3
2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl-
Reactant of Route 4
2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl-
Reactant of Route 5
2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl-
Reactant of Route 6
2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl-

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